molecular formula C14H21NO B2973033 (1-Benzyl-2-methylpiperidin-2-yl)methanol CAS No. 1461706-19-3

(1-Benzyl-2-methylpiperidin-2-yl)methanol

Cat. No.: B2973033
CAS No.: 1461706-19-3
M. Wt: 219.328
InChI Key: LLESIGNGEUHSBR-UHFFFAOYSA-N
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Description

(1-Benzyl-2-methylpiperidin-2-yl)methanol is an organic compound with the molecular formula C14H21NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group and a hydroxymethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-2-methylpiperidin-2-yl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a reduction reaction using formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-2-methylpiperidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride and a suitable base such as sodium hydroxide.

Major Products Formed

    Oxidation: (1-Benzyl-2-methylpiperidin-2-yl)carboxylic acid.

    Reduction: (1-Benzyl-2-methylpiperidin-2-yl)methanamine.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

(1-Benzyl-2-methylpiperidin-2-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1-Benzyl-2-methylpiperidin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzylpiperidin-2-yl)methanol: Lacks the methyl group on the piperidine ring.

    (1-Benzyl-2-methylpiperidin-2-yl)amine: Contains an amine group instead of a hydroxymethyl group.

    (1-Benzyl-2-methylpiperidin-2-yl)carboxylic acid: Contains a carboxyl group instead of a hydroxymethyl group.

Uniqueness

(1-Benzyl-2-methylpiperidin-2-yl)methanol is unique due to the presence of both a benzyl group and a hydroxymethyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(1-benzyl-2-methylpiperidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(12-16)9-5-6-10-15(14)11-13-7-3-2-4-8-13/h2-4,7-8,16H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLESIGNGEUHSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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